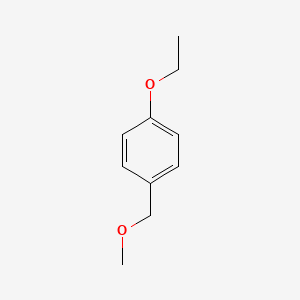

1-Ethoxy-4-(methoxymethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

103441-19-6 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-ethoxy-4-(methoxymethyl)benzene |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

QZMZUIGZTVFXKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)COC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 4 Methoxymethyl Benzene and Analogues

Precursor-Based Synthesis Strategies

These strategies involve the formation of one or both of the ether bonds on a phenolic or benzene-derived precursor.

Etherification Routes

Etherification reactions are a direct and common approach to forming the carbon-oxygen-carbon bonds characteristic of ethers like 1-ethoxy-4-(methoxymethyl)benzene.

Phenol (B47542) alkylation, particularly Friedel-Crafts alkylation, is a classic method for forming carbon-carbon bonds on an aromatic ring, but O-alkylation (etherification) can also be achieved under specific conditions. slchemtech.com Generally, the reaction involves an electrophilic attack on the electron-rich aromatic ring. jk-sci.com However, in the presence of a base, the phenolic proton can be removed, making the oxygen atom a potent nucleophile, leading to O-alkylation.

The alkylation of phenols can be performed using various alkylating agents, including alcohols and olefins, often in the presence of acid catalysts or zeolites. repec.orggoogle.com For the synthesis of an analogue like 1-ethoxy-4-methylbenzene (p-ethoxytoluene), one could theoretically start with p-cresol (B1678582) and ethylate the phenol group. sielc.com The reaction mechanism for Friedel-Crafts alkylation typically involves the generation of a carbocation electrophile from an alkyl halide or alcohol, which is then attacked by the aromatic ring. slchemtech.comjk-sci.com To favor O-alkylation over C-alkylation, reaction conditions must be carefully controlled.

Table 1: Overview of Phenol Alkylation

| Reaction Type | Reagents | Catalyst | Product Type |

|---|---|---|---|

| Friedel-Crafts Alkylation | Phenol, Alkyl Halide/Alkene/Alcohol | Lewis Acid (e.g., AlCl₃, FeCl₃) | Substituted Phenol/Aryl Ether |

The Williamson ether synthesis is a highly versatile and widely used method for preparing symmetrical and unsymmetrical ethers. masterorganicchemistry.comyoutube.com The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other good leaving group from an alkylating agent. wikipedia.orglibretexts.org

For the synthesis of this compound, two primary disconnection routes are possible using this method:

Route A: Reaction of 4-ethoxyphenoxide with a methoxymethylating agent like chloromethyl methyl ether. The 4-ethoxyphenoxide would be generated in situ by treating 4-ethoxyphenol (B1293792) with a suitable base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). jk-sci.comyoutube.com

Route B: Reaction of the sodium salt of (4-hydroxyphenyl)methanol with an ethylating agent like ethyl bromide or ethyl iodide. This would be followed by a subsequent etherification of the benzylic alcohol. A more direct approach involves the reaction of sodium 4-(methoxymethyl)phenoxide with an ethyl halide.

The success of the Williamson synthesis is highly dependent on the structure of the reactants. The alkyl halide must be primary to avoid competing elimination reactions (E2). wikipedia.orgjk-sci.com The alkoxide can be primary, secondary, or tertiary. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to enhance the rate of the SN2 reaction. jk-sci.com

Table 2: Williamson Ether Synthesis Reaction Details

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Base | Solvent (Typical) | Mechanism |

|---|

An example is the preparation of ethoxybenzene, where sodium phenoxide is reacted with an ethyl halide. doubtnut.comyoutube.com

Functional Group Interconversions on Aromatic Substrates

This approach begins with a substituted benzene (B151609) ring, followed by chemical modifications to introduce the desired functional groups.

Aromatic halogenation is a fundamental electrophilic aromatic substitution reaction where a hydrogen atom on the benzene ring is replaced by a halogen (Cl, Br, or I). masterorganicchemistry.comchemguide.co.uk The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and make it more electrophilic. chemguide.co.ukyoutube.com

A synthetic route to this compound could start with ethoxybenzene. The ethoxy group is an ortho-, para-directing activator. Halogenation of ethoxybenzene would thus yield a mixture of 2-haloethoxybenzene and 4-haloethoxybenzene. libretexts.org

Activation: The halogen (e.g., Br₂) reacts with the Lewis acid catalyst (e.g., FeBr₃) to form a more potent electrophile. youtube.com

Attack: The electron-rich ethoxybenzene ring attacks the electrophilic halogen. masterorganicchemistry.com

Deprotonation: A base removes a proton from the intermediate carbocation (arenium ion) to restore aromaticity. masterorganicchemistry.com

Substitution: The resulting 1-halo-4-ethoxybenzene undergoes a nucleophilic substitution or organometallic coupling to introduce the methoxymethyl side chain.

The Blanc chloromethylation is a specific type of electrophilic aromatic substitution that installs a chloromethyl (-CH₂Cl) group onto an aromatic ring. wikipedia.org The reaction typically uses formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orgdur.ac.uk

For the synthesis of this compound, the starting material would be ethoxybenzene. As the ethoxy group is a para-directing group, chloromethylation would primarily yield 1-(chloromethyl)-4-ethoxybenzene. sigmaaldrich.com This intermediate is highly valuable as the chloromethyl group is readily converted into other functionalities.

The mechanism involves the protonation of formaldehyde by the acid catalyst, generating a highly electrophilic species that is then attacked by the aromatic ring of ethoxybenzene. wikipedia.org A patent describing the chloromethylation of anisole (B1667542) (methoxybenzene), a close analogue, shows that a mixture of para and ortho isomers is typically obtained, with the para isomer being the major product. google.com

The final step to obtain this compound is a simple nucleophilic substitution reaction. The intermediate, 1-(chloromethyl)-4-ethoxybenzene, is treated with sodium methoxide (B1231860) (CH₃ONa). The methoxide ion displaces the chloride ion to form the desired methoxymethyl ether linkage.

Table 3: Summary of Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | This compound | - |

| Anisole | Methoxybenzene | - |

| Ethoxybenzene | Ethoxybenzene | Phenetole (B1680304) |

| 1-Ethoxy-4-methylbenzene | 1-Ethoxy-4-methylbenzene | p-Ethoxytoluene, Ethyl p-tolyl ether |

| 4-Ethoxyphenol | 4-Ethoxyphenol | Hydroquinone monoethyl ether |

| Chloromethyl methyl ether | Chloromethyl methyl ether | MOM-Cl |

| 1-(Chloromethyl)-4-ethoxybenzene | 1-(Chloromethyl)-4-ethoxybenzene | p-Ethoxybenzyl chloride |

| p-Cresol | 4-Methylphenol | - |

| Sodium methoxide | Sodium methoxide | - |

| Sodium phenoxide | Sodium phenoxide | - |

| 1-Halo-4-ethoxybenzene | 1-Bromo-4-ethoxybenzene, 1-Chloro-4-ethoxybenzene | p-Bromophenetole, p-Chlorophenetole |

| (4-Hydroxyphenyl)methanol | (4-Hydroxyphenyl)methanol | 4-Hydroxybenzyl alcohol |

Catalytic Synthesis Approaches

Modern organic synthesis heavily favors catalytic methods for their efficiency and atom economy. For the preparation of aryl ethers such as this compound, transition metal catalysis, particularly with palladium and copper, has become indispensable. Furthermore, Lewis acid catalysis and catalytic hydrogenation are crucial in specific synthetic routes.

Transition Metal-Catalyzed Coupling Reactions

Cross-coupling reactions mediated by transition metals are among the most powerful tools for creating carbon-heteroatom bonds, including the C-O bond of ethers.

Palladium-Catalyzed Methods

The palladium-catalyzed Buchwald-Hartwig amination reaction has been extended to the formation of C-O bonds, representing a significant advancement in aryl ether synthesis. wikipedia.orgorganic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with alcohols, providing a versatile route to compounds structurally similar to this compound. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium(0) precatalyst, which undergoes oxidative addition with an aryl halide (e.g., a substituted bromobenzene). Subsequent coordination of an alcohol (like ethanol) and reductive elimination yields the desired aryl ether and regenerates the active palladium(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig etherification is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine (B1218219) ligands are crucial for promoting the catalytic cycle and preventing side reactions. organic-chemistry.orgorganic-chemistry.org These ligands stabilize the palladium complexes and facilitate the key reductive elimination step. The development of successive "generations" of these catalysts has expanded the reaction's scope to include a wide array of aryl halides and alcohols under increasingly mild conditions. wikipedia.org

Table 1: Representative Palladium-Catalyzed Diaryl Ether Synthesis This table showcases the general applicability of palladium catalysis for C-O bond formation, a method applicable to the synthesis of analogues of the target compound.

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Yield |

| Aryl Bromides | Various Phenols | Pd(OAc)₂ / Bulky Phosphine Ligand | NaH or K₃PO₄ | Toluene | Good to Excellent |

| Aryl Chlorides | Various Phenols | Pd(OAc)₂ / Bulky Phosphine Ligand | K₃PO₄ | Toluene | Good to Excellent |

Data sourced from general findings on Buchwald-Hartwig etherification. organic-chemistry.org

Copper-Promoted Coupling Techniques

Copper-catalyzed reactions are the classical method for aryl ether synthesis and have seen a modern resurgence with significant improvements. wikipedia.orgmdpi.com

The Ullmann Condensation , first reported in the early 20th century, involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions were often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org The reaction mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Modern advancements have led to ligand-assisted copper-catalyzed Ullmann-type reactions that proceed under much milder conditions. mdpi.comnih.gov Ligands such as diamines, amino acids (like N,N-dimethylglycine), and diones (like 2,2,6,6-tetramethylheptane-3,5-dione) can accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper salts (e.g., CuI, CuCl). organic-chemistry.orgresearchgate.net These improved conditions have broadened the substrate scope, making the Ullmann coupling a more versatile and practical method for synthesizing complex aryl ethers. nih.govarkat-usa.org For instance, the use of CuI with a PPh₃ ligand has been shown to effect O-arylation smoothly in non-polar solvents like toluene. researchgate.netarkat-usa.org

The Chan-Lam Coupling (also known as the Chan-Evans-Lam coupling) is another powerful copper-promoted method for C-O bond formation. organic-chemistry.orgwikipedia.org A key advantage of this reaction is its use of arylboronic acids as the aryl source, which are often more stable and less toxic than aryl halides. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by copper(II) salts, such as Cu(OAc)₂, and can often be performed at room temperature and open to the air, making it operationally simple. organic-chemistry.orgwikipedia.orgyoutube.com The mechanism is believed to involve a copper(III) intermediate that undergoes reductive elimination to form the aryl ether product. wikipedia.org This method is compatible with a wide range of phenols and even aliphatic alcohols. organic-chemistry.org

Table 2: Comparison of Copper-Promoted Coupling Reactions

| Reaction | Aryl Source | Copper Source | Typical Conditions | Key Advantages |

| Ullmann Condensation | Aryl Halide | Cu(0), Cu(I), or Cu(II) salts | High temp (classic); Milder temp with ligands (modern) | Low-cost catalyst, wide availability of aryl halides. wikipedia.orgmdpi.com |

| Chan-Lam Coupling | Arylboronic Acid | Cu(II) salts (e.g., Cu(OAc)₂) | Room temperature, open to air | Mild conditions, uses boronic acids, operational simplicity. organic-chemistry.orgwikipedia.org |

Lewis Acid Catalysis in Formation Reactions

Lewis acid catalysis provides an alternative pathway for the synthesis of ethers, particularly benzyl (B1604629) ethers, which are structurally related to the methoxymethylbenzene moiety of the target compound. The etherification of benzylic alcohols can be achieved using various Lewis acid catalysts. acs.org

For example, iron(III) chloride (FeCl₃) has been shown to catalyze the symmetrical and nonsymmetrical etherification of benzyl alcohols. acs.org The reaction proceeds through an ionic mechanism where the Lewis acid activates the benzyl alcohol, facilitating nucleophilic attack by another alcohol molecule. acs.org

More advanced catalytic systems using zirconium and hafnium complexes have also been developed. These catalysts are effective for the reductive etherification of benzaldehyde (B42025) derivatives. osti.gov In a relevant example, 4-methoxybenzaldehyde (B44291) was converted to 4-methoxybenzyl isopropyl ether using isopropanol (B130326) as both the solvent and a reactant, catalyzed by hafnium complexes. osti.gov This transformation proceeds via a Meerwein-Ponndorf-Verley (MPV) reduction of the aldehyde to the corresponding alcohol, followed by an acid-catalyzed etherification. osti.gov The use of isonitrile as a cyanide source in the B(C₆F₅)₃-catalyzed direct cyanation of benzyl alcohols also highlights the utility of Lewis acids in activating benzylic positions, which can be extended to etherification. mdpi.com

Hydrogenation Catalysis in Multi-step Synthesis

Catalytic hydrogenation is a crucial step in many multi-step syntheses that build complex molecules from simpler starting materials. In the context of synthesizing this compound analogues, hydrogenation is key for reducing carbonyl groups to form either the benzylic alcohol part of the methoxymethyl group or other reduced functionalities on the benzene ring.

A pertinent example is the synthesis of 4-(2'-methoxyethyl)phenol, an intermediate used in the production of the drug Metoprolol. googleapis.comgoogle.com One patented industrial method starts with 4-hydroxyacetophenone. googleapis.com This starting material is first converted to α-methoxy-4-hydroxyacetophenone. The critical step is the subsequent single-step reduction of this ketone. This is achieved through catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. googleapis.comgoogle.com This reaction reduces both the ketone carbonyl group and the benzylic C-O bond of the methoxy (B1213986) group's precursor in a single step to yield the desired 4-(2'-methoxyethyl)phenol. googleapis.comgoogle.com

Table 3: Hydrogenation Conditions for Synthesis of a Key Analogue Intermediate

| Substrate | Product | Catalyst | Pressure (H₂) | Temperature |

| α-Methoxy-4-hydroxyacetophenone | 4-(2'-methoxyethyl)phenol | 5% Pd/C | 30–400 PSIG | 20–85°C |

Data from a patented process for a structurally related compound.

This phenol intermediate could then undergo an O-ethylation reaction, for instance via a copper- or palladium-catalyzed coupling, to yield a close analogue of the target molecule. This illustrates how catalytic hydrogenation is integrated into a longer synthetic sequence to create essential building blocks.

Advanced Synthetic Techniques

Beyond the core catalytic methods, advanced synthetic techniques offer improved efficiency, selectivity, and sustainability. Reductive etherification, for example, combines a reduction step and an etherification step into a single, one-pot procedure. organic-chemistry.orgresearchgate.net This can be achieved using a catalyst that facilitates both transformations, such as a ruthenium complex that uses H₂ to reduce an aldehyde in the presence of an alcohol to directly form an unsymmetrical ether. organic-chemistry.org

One-Pot Synthesis Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and time. For the synthesis of this compound, a hypothetical one-pot approach based on the Williamson ether synthesis would involve the in-situ formation of the alkoxide followed by the addition of the alkylating agent.

A plausible one-pot strategy could commence with 4-(methoxymethyl)phenol (B1201506) as the starting material. This phenol would be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide in an appropriate solvent. Without isolating the phenoxide intermediate, an ethylating agent like ethyl bromide or diethyl sulfate (B86663) would be introduced into the same reaction vessel to complete the S\textsubscript{N}2 reaction, yielding the final product, this compound. This streamlined process avoids the isolation and purification of intermediates, thereby reducing solvent usage and potential loss of material.

Another potential one-pot reductive etherification method involves the reaction of an aldehyde or ketone with an alcohol. nih.gov For instance, 4-ethoxybenzaldehyde (B43997) could be reacted with a reducing agent and a methanol (B129727) source in a single pot to furnish this compound. This approach, however, may present challenges in achieving high selectivity for the desired product over potential side-products.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Starting Material | Reagents | Solvent | Product |

| 4-(methoxymethyl)phenol | 1. Base (e.g., NaH, K₂CO₃)2. Ethylating Agent (e.g., C₂H₅Br) | Aprotic Solvent (e.g., THF, DMF) | This compound |

| 4-ethoxybenzaldehyde | Reducing Agent, Methanol Source | Various | This compound |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of ethers like this compound aims to reduce the environmental footprint of chemical processes. unsw.edu.aumsu.edunih.gov This involves the use of alternative energy sources, minimizing solvent use, and maximizing the incorporation of all starting materials into the final product.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comrroij.comhakon-art.com In the context of synthesizing this compound via the Williamson ether synthesis, microwave irradiation can significantly enhance the rate of the S\textsubscript{N}2 reaction between the 4-(methoxymethyl)phenoxide and the ethylating agent. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, often allowing for reactions to be completed in minutes rather than hours. rroij.com This technique aligns with green chemistry principles by improving energy efficiency. jddhs.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes rroij.com |

| Energy Consumption | High | Low jddhs.com |

| Yields | Often moderate to high | Often high to excellent hakon-art.com |

| Side Reactions | Can be significant | Often reduced |

Ultrasonication, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. youtube.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. youtube.com In the synthesis of ethers, ultrasound can promote the reaction by increasing mass transfer between reactants and by activating the surface of solid reagents, such as a solid base used for deprotonation. nih.gov For instance, in a Williamson ether synthesis, ultrasonication could facilitate the formation of the phenoxide and enhance its subsequent reaction with the alkyl halide. rsc.org The use of ultrasound can lead to shorter reaction times and improved yields, contributing to a greener synthetic process. asianpubs.org

Performing chemical reactions without the use of solvents is a key principle of green chemistry, as it eliminates a major source of waste and potential environmental pollution. jddhs.comtandfonline.comresearchgate.net For the synthesis of aromatic ethers, solvent-free Williamson synthesis has been shown to be an efficient and environmentally friendly method. tandfonline.comresearchgate.net In a typical solvent-free approach for synthesizing this compound, the solid reactants, 4-(methoxymethyl)phenol, a solid base like potassium carbonate, and the liquid ethylating agent, would be mixed and heated, potentially with microwave irradiation to accelerate the reaction. orgchemres.org This method often results in high yields of the pure product, simplifying the workup procedure and minimizing waste. researchgate.net

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.orgrsc.org The ideal reaction has an atom economy of 100%. The Williamson ether synthesis, while widely used, does not have a perfect atom economy due to the formation of a salt byproduct.

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 4 Methoxymethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of these reactions, in terms of both reaction rate and the position of the new substituent, is dictated by the nature of the groups already attached to the aromatic ring.

Regioselectivity Directing Effects of Ethoxy and Methoxymethyl Groups

Both the ethoxy and the methoxymethyl groups are activating, ortho-, para-directors for electrophilic aromatic substitution. This directing effect stems from their ability to donate electron density to the benzene ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.

The ethoxy group is a strong activating group. The oxygen atom, with its lone pairs of electrons, can participate in resonance with the aromatic π-system. This resonance delocalizes the lone pairs into the ring, increasing the electron density at the ortho and para positions. As a result, electrophiles are preferentially attacked at these positions. alexandonian.comlibretexts.org

The methoxymethyl group , while attached to the ring via a methylene (B1212753) (-CH2-) spacer, is also considered an activating, ortho-, para-directing group. Although it does not donate electrons directly through resonance in the same way an alkoxy group does, it is an electron-donating group through an inductive effect. This effect, while generally weaker than resonance, still enriches the electron density of the ring, favoring electrophilic attack at the ortho and para positions relative to the methoxymethyl group.

In 1-ethoxy-4-(methoxymethyl)benzene, the two groups are in a para relationship. This means the positions ortho to the ethoxy group are also meta to the methoxymethyl group, and the positions ortho to the methoxymethyl group are also meta to the ethoxy group. Since the ethoxy group is a significantly stronger activating group than the methoxymethyl group, it will dominate the directing effects. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the ethoxy group (and meta to the methoxymethyl group).

Comparative Reactivity in EAS with Analogous Compounds

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the benzene ring. Activating groups increase the reaction rate compared to unsubstituted benzene.

When comparing this compound with analogous compounds like anisole (B1667542) (methoxybenzene) and phenetole (B1680304) (ethoxybenzene), it is expected to be more reactive than both. This is because, in addition to the strongly activating ethoxy group, it possesses a second activating group, the methoxymethyl group.

| Compound | Substituent(s) | Expected Relative Reactivity in EAS |

| Benzene | -H | 1 (Reference) |

| Anisole | -OCH3 | More reactive than benzene |

| Phenetole | -OCH2CH3 | More reactive than anisole and benzene |

| This compound | -OCH2CH3, -CH2OCH3 | More reactive than phenetole |

Phenol (B47542) is generally more reactive towards electrophilic substitution than anisole. doubtnut.com The slightly greater electron-donating ability of the ethyl group compared to the methyl group in the alkoxy substituents makes phenetole slightly more reactive than anisole. The additional activating methoxymethyl group in this compound further increases the electron density of the ring, leading to a predicted higher reactivity.

Mechanistic Pathways of Electrophilic Attack

The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for this class of reactions. nih.gov

Formation of the Electrophile: A strong electrophile (E+) is generated, often with the help of a Lewis acid catalyst. Common examples include the nitronium ion (NO2+) in nitration, a sulfonium (B1226848) ion (SO3H+) in sulfonation, or an acylium ion (RCO+) in Friedel-Crafts acylation. nih.gov

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of this compound acts as a nucleophile and attacks the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. nih.govresearchgate.net The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For attack at the position ortho to the ethoxy group, the positive charge in one of the resonance structures can be delocalized onto the oxygen atom of the ethoxy group, providing significant stabilization. This is a key reason for the ortho-, para-directing nature of alkoxy groups. nih.gov

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This step restores the aromatic π-system and yields the final substituted product. nih.gov

Reactions Involving the Methoxymethyl Functional Group

The methoxymethyl group (-CH2OCH3) in this compound is a benzylic ether and can undergo reactions characteristic of this functional group.

Nucleophilic Substitution Reactions

The methoxymethyl group can be cleaved under certain conditions through nucleophilic substitution reactions. This is a common deprotection strategy in organic synthesis for alcohols that have been protected as methoxymethyl (MOM) ethers. The cleavage typically involves treatment with an acid. The acid protonates the ether oxygen, making the methoxymethyl group a better leaving group. A nucleophile present in the reaction medium can then attack the benzylic carbon, displacing the methanol (B129727) and leading to the formation of a 4-ethoxybenzyl derivative. The specific product will depend on the nucleophile used.

While specific studies on this compound were not found, the general principle of acid-catalyzed cleavage of methoxymethyl ethers is well-established. nist.gov

Oxidation Pathways

The benzylic carbon of the methoxymethyl group is susceptible to oxidation. Oxidation of benzylic ethers can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. For this compound, oxidation would be expected to yield 4-ethoxybenzaldehyde (B43997) or 4-ethoxybenzoic acid. nih.gov

Common oxidizing agents used for the oxidation of benzylic positions include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like manganese dioxide (MnO2) for the selective oxidation to the aldehyde. While no specific oxidation studies on this compound were found in the searched literature, the oxidation of related p-methoxybenzyl alcohol to p-methoxybenzaldehyde and p-methoxybenzoic acid is a well-documented transformation. youtube.com

Reduction Pathways

The reduction of this compound can proceed via two principal pathways, targeting either the aromatic ring or the benzylic ether of the methoxymethyl group. The specific pathway and resulting products are highly dependent on the chosen reducing agent and reaction conditions.

Birch Reduction of the Aromatic Ring:

The Birch reduction is a characteristic reaction of aromatic compounds, employing a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. msu.edusielc.com This method reduces the aromatic ring to a 1,4-cyclohexadiene. msu.edu For substituted benzenes like this compound, which possesses two electron-donating groups (ethoxy and methoxymethyl), the reaction proceeds to give a product where the double bonds are not conjugated. sielc.com The ethoxy group, being a strong electron-donating group, directs the reduction to the 2,5-positions, yielding 1-ethoxy-4-(methoxymethyl)-1,4-cyclohexadiene.

The mechanism involves the stepwise addition of solvated electrons and protons to the aromatic ring. msu.edu The initial addition of an electron forms a radical anion, which is then protonated by the alcohol. A second electron addition and subsequent protonation complete the reduction.

Reductive Cleavage of the Methoxymethyl Group:

The methoxymethyl group contains a benzylic ether linkage, which is susceptible to reductive cleavage, a reaction known as hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using catalytic hydrogenation, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com Under these conditions, the carbon-oxygen bond of the benzylic ether is cleaved, leading to the formation of 1-ethoxy-4-methylbenzene (p-ethoxytoluene) and methanol. This method is notably selective for the benzylic ether and generally does not affect the more stable aryl ether linkage of the ethoxy group under mild conditions. youtube.com

| Reduction Method | Reagents | Affected Functional Group | Major Product |

|---|---|---|---|

| Birch Reduction | Na or Li in liquid NH₃, with an alcohol (e.g., ethanol) | Aromatic ring | 1-Ethoxy-4-(methoxymethyl)-1,4-cyclohexadiene |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methoxymethyl group (benzylic ether) | 1-Ethoxy-4-methylbenzene |

Reactivity of the Ethoxy Functional Group

The ethoxy group (-OCH₂CH₃) is an electron-donating group that influences the reactivity of the aromatic ring and possesses its own characteristic reactions.

The cleavage of the ethoxy group from the aromatic ring requires harsh conditions due to the strength of the aryl C-O bond. A common method for the cleavage of aryl alkyl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). organic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 reaction. organic-chemistry.org This results in the formation of 4-(methoxymethyl)phenol (B1201506) and an ethyl halide. Diaryl ethers, in contrast, are generally resistant to cleavage by acids. organic-chemistry.org

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Elevated temperatures | 4-(Methoxymethyl)phenol and Ethyl bromide/iodide | Sₙ2 |

The ethoxy group is generally considered a stable functional group and is unreactive towards many common reagents. organic-chemistry.org This stability makes aryl ethers useful in a variety of synthetic applications. The aromatic C-O bond is significantly stronger than a typical alkyl C-O bond, rendering it resistant to cleavage by bases and most nucleophiles.

However, the ethoxy group can be cleaved under forcing conditions. Besides strong acids, some Lewis acids and other specialized reagents can effect cleavage. The electron-donating nature of the ethoxy group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. msu.edu

Intramolecular Reaction Possibilities

In the context of this compound, significant intramolecular reactions between the ethoxy and methoxymethyl groups are not commonly reported under standard reaction conditions. The spatial separation and the relative stability of the functional groups mean that their reactivity is generally independent. Under most synthetic transformations, the molecule will react at one of the functional groups (the aromatic ring, the ethoxy ether, or the benzylic ether) depending on the reagents and conditions, without direct interaction between the two ether functionalities.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Ethoxy-4-(methoxymethyl)benzene is anticipated to exhibit distinct signals corresponding to the various proton environments in the molecule. Based on the analysis of structurally similar compounds, the following proton signals are expected:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 6.8 and 7.3 ppm. The protons ortho to the ethoxy group (adjacent to the oxygen) will be shielded and appear at a lower chemical shift, while the protons meta to the ethoxy group (and ortho to the methoxymethyl group) will be at a slightly higher chemical shift.

Ethoxy Group Protons: The ethoxy group will give rise to two signals. The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a quartet around δ 4.0 ppm, coupled to the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around δ 1.4 ppm, coupled to the methylene protons.

Methoxymethyl Group Protons: The benzylic methylene protons (-CH₂OCH₃) are expected to resonate as a singlet around δ 4.4 ppm. The methoxy (B1213986) methyl protons (-OCH₃) will also appear as a singlet, typically around δ 3.3 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to -OCH₂CH₃) | 6.8-7.0 | Doublet |

| Aromatic (meta to -OCH₂CH₃) | 7.2-7.3 | Doublet |

| -OCH₂CH₃ | ~4.0 | Quartet |

| -OCH₂CH₃ | ~1.4 | Triplet |

| -CH₂ OCH₃ | ~4.4 | Singlet |

| -OCH₃ | ~3.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Predictions based on related structures suggest the following approximate chemical shifts:

Aromatic Carbons: The carbon atom attached to the ethoxy group (C-O) is expected to be the most downfield of the aromatic carbons, likely appearing around δ 158 ppm. The carbon atom bearing the methoxymethyl group is predicted to be around δ 130-132 ppm. The other aromatic carbons will resonate in the range of δ 114-130 ppm.

Ethoxy Group Carbons: The methylene carbon (-OCH₂CH₃) is expected around δ 63 ppm, while the methyl carbon (-OCH₂CH₃) will be significantly upfield, around δ 15 ppm.

Methoxymethyl Group Carbons: The benzylic methylene carbon (-CH₂OCH₃) is predicted to be around δ 74 ppm, and the methoxy methyl carbon (-OCH₃) around δ 58 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | ~158 |

| C-CH₂OCH₃ (Aromatic) | ~130-132 |

| Aromatic CH | 114-130 |

| -OC H₂CH₃ | ~63 |

| -OCH₂C H₃ | ~15 |

| -C H₂OCH₃ | ~74 |

| -OC H₃ | ~58 |

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its ether linkages and aromatic ring.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear as a group of peaks above 3000 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the ethoxy and methoxymethyl groups are expected in the range of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations usually give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): The characteristic C-O stretching vibrations for the aryl-alkyl ether and the alkyl-alkyl ether are expected to be strong and appear in the region of 1000-1300 cm⁻¹. Specifically, the Ar-O-C stretch is anticipated around 1240 cm⁻¹, and the C-O-C stretch of the methoxymethyl group will also fall within this range.

Out-of-plane C-H bending: The substitution pattern of the benzene ring (1,4-disubstituted) is expected to give a strong absorption band in the 800-840 cm⁻¹ region due to out-of-plane C-H bending.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Aryl-Alkyl Ether) | ~1240 |

| C-O Stretch (Alkyl-Alkyl Ether) | 1000-1300 |

| Out-of-plane C-H Bending (1,4-disubstituted) | 800-840 |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is anticipated to involve the cleavage of the ether bonds. Key expected fragments would include:

Loss of the ethoxy group (-OCH₂CH₃) to give a benzylic cation.

Loss of the methoxymethyl group (-CH₂OCH₃).

Cleavage of the ethyl group from the ethoxy moiety.

Formation of a tropylium (B1234903) ion (m/z 91), which is a common fragment for compounds containing a benzyl (B1604629) unit.

Fast Atom Bombardment (FAB) Mass Spectrometry and Fragmentation Mechanisms

Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. In positive ion mode, it typically produces a protonated molecule [M+H]⁺.

A detailed study on the closely related compound, 4-methoxy-1-(methoxymethyl)benzene, using positive ion FAB-MS revealed the interesting formation of a hydride-eliminated molecule [M-H]⁺. rsc.org This process was found to be specific to FAB ionization, as it was not significantly observed under EI or chemical ionization (CI) conditions. rsc.org The study, through isotopic labeling, confirmed that the site of hydride elimination was the methylene of the methoxymethyl moiety. rsc.org

For this compound, a similar fragmentation mechanism under FAB conditions could be anticipated. The formation of an [M-H]⁺ ion would likely involve the loss of a hydride from the benzylic methylene group, stabilized by the electron-donating ethoxy group on the aromatic ring. The relative intensity of this peak would be influenced by the electron-donating power of the substituent at the para position. rsc.org Additionally, fragment ions resulting from the loss of the methoxy group from the methoxymethyl moiety might also be observed. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While specific GC-MS analysis data for this compound is not extensively documented in publicly available research, the principles of the technique allow for a theoretical application.

In a typical GC-MS analysis, the compound would be introduced into the GC system, where it would be vaporized and separated from other components based on its volatility and interaction with a stationary phase within the capillary column. The separated compound would then enter the mass spectrometer, where it would be ionized, most commonly by electron ionization (EI). This process would generate a unique mass spectrum, characterized by a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its structural elucidation and confirmation. For related compounds, such as 1-ethoxy-4-methylbenzene, GC-MS data is available and showcases the utility of this technique in identifying aromatic ethers. nih.govnist.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound, as well as for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prominent methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

A specific High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of p-(Ethoxymethyl)anisole, a synonym for this compound. This reverse-phase (RP) HPLC method offers a straightforward and effective means of separating the compound.

The method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for a range of analytes. The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications where the eluent needs to be compatible with mass spectrometry (MS), the phosphoric acid can be substituted with formic acid. This method is also scalable, allowing for its use in preparative separation to isolate impurities.

Table 1: HPLC Method Parameters for the Analysis of p-(Ethoxymethyl)anisole

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid. The method is suitable for fast UPLC applications using smaller 3 µm particle columns. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. While specific, detailed research findings on the GC applications for this exact compound are not widely published, the general principles of GC are highly applicable.

In a GC analysis, a sample containing this compound would be injected into the instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid or solid phase. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification when compared to a known standard. For the related compound 1-ethoxy-4-methylbenzene, GC data, including its Kovats retention index on a non-polar column, is available and provides a reference for the expected chromatographic behavior of similar structures. nist.gov

Computational and Theoretical Chemistry of 1 Ethoxy 4 Methoxymethyl Benzene

Electronic Structure and Molecular Orbital Theory Studies

No published studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other molecular orbital theory-based analyses for 1-ethoxy-4-(methoxymethyl)benzene were found.

Reaction Mechanism Elucidation through Computational Modeling

There is no available research that uses computational modeling to elucidate the reaction mechanisms involving this compound.

Spectroscopic Data Prediction and Validation

No computational studies predicting the NMR, IR, or mass spectrometry data for this compound, or a validation of such predictions against experimental data, could be located.

Structure-Activity Relationship (SAR) Insights from Computational Data

No literature connecting the computational data of this compound to any specific biological or chemical activity (Structure-Activity Relationship) was identified.

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

The structural motif of 1-Ethoxy-4-(methoxymethyl)benzene is a key component in the development of novel therapeutic agents. Research has shown that derivatives of this compound exhibit significant biological activity, particularly as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a validated therapeutic target for type 2 diabetes mellitus and obesity, as it is a key negative regulator of insulin (B600854) signaling. nih.govnih.gov

In a notable study, a series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs were synthesized and evaluated for their PTP1B inhibitory potency. nih.gov The design of these compounds was based on the "bioisosteric principle," aiming to create molecules with specific inhibitory action. nih.gov One of the synthesized compounds, designated as 10m, which incorporates the 2-ethoxy-4-(methoxymethyl)benzamide core, demonstrated high inhibitory activity against PTP1B with an IC50 value of 0.07 μM. nih.gov

This research highlights the importance of the ethoxy and methoxymethyl groups in achieving potent and selective inhibition of PTP1B. The findings suggest that this compound can serve as a crucial starting material or intermediate for the synthesis of a new class of drugs for metabolic disorders. nih.govnih.gov

Table 1: Inhibitory Activity of Selected 2-Ethoxy-4-(methoxymethyl)benzamide Derivatives

| Compound | PTP1B IC50 (μM) | Selectivity over TCPTP | Membrane Permeability (Papp, 10⁻⁶ cm/s) |

|---|

| 10m | 0.07 | 32-fold | 2.41 |

This table presents data on the lead compound from the study, showcasing its high potency and favorable permeability. nih.gov

Further investigations into similar benzamido derivatives have underscored the potential of this chemical scaffold in developing allosteric PTP1B inhibitors with improved selectivity and in vivo efficacy. nih.gov

Contributions to Agrochemical Synthesis

While direct evidence of the use of this compound in commercial agrochemicals is not widely documented, its chemical structure suggests a plausible role as an intermediate in the synthesis of new crop protection agents. The phenoxy ether linkage is a common feature in many herbicides and fungicides. epo.orgmdpi.com For instance, the synthesis of the fungicide Prochloraz involves intermediates such as 2-(2,4,6-trichlorophenoxy)-ethyl chloride, highlighting the importance of substituted phenoxy compounds in this sector. epo.org

The reactivity of the benzene (B151609) ring in this compound allows for electrophilic substitution reactions, which could be utilized to introduce functional groups relevant for pesticidal activity. Furthermore, the ether linkages can influence the compound's systemic properties in plants, a crucial factor for the efficacy of many modern agrochemicals. The development of novel succinate (B1194679) dehydrogenase inhibitors, a class of fungicides, has involved the synthesis of N-(alkoxy)diphenyl ether carboxamide derivatives, indicating the relevance of the alkoxy and ether functionalities. mdpi.com

The synthesis of new agrochemicals often involves the structural modification of existing molecules to enhance efficacy and reduce environmental impact. researchgate.net The unique combination of ethoxy and methoxymethyl groups in this compound offers a scaffold for the development of new active ingredients with potentially novel modes of action.

Precursor in Natural Product Synthesis

In the synthesis of complex natural products, the use of protecting groups is a critical strategy to mask reactive functional groups while other parts of the molecule are being modified. wiley.com The ethoxy and methoxymethyl ether groups present in this compound are analogous to commonly used protecting groups for hydroxyl functions. libretexts.orgyoutube.com

For example, ethoxyethyl (EE) and methoxymethyl (MOM) ethers are employed as protecting groups in the synthesis of C-glycosides, which are stable analogs of carbohydrates with a wide range of biological activities. acs.org These protecting groups are stable under various reaction conditions, including harsh basic conditions and palladium-catalyzed cross-coupling reactions, and can be selectively removed when needed. acs.org

Given this, this compound could serve as a precursor where the ethoxy or methoxymethyl group acts as a directing group or a protecting group during a multi-step synthesis of a natural product. The aromatic ring can be functionalized, and the ether groups can be cleaved at a later stage to reveal a reactive hydroxyl group, which can then be used for further transformations. The stability of benzyl (B1604629) ethers, a related class of protecting groups, is well-established in the synthesis of complex molecules like sugars and nucleosides. libretexts.org

Utility in Materials Science and Polymer Chemistry

Alkoxy-substituted benzene derivatives are of significant interest in materials science and polymer chemistry due to their influence on the electronic and physical properties of materials. rsc.orgnih.gov These compounds can be used as monomers or additives in the creation of polymers with specific functionalities, such as those for optical or electronic applications. nih.gov

For instance, alkoxy-substituted polymers have been developed as acceptors in all-polymer solar cells, where the alkoxy side chains help to tune the energy levels and absorption spectra of the material, leading to enhanced device performance. rsc.org The presence of alkoxy groups can also improve the solubility and processability of polymers, which is crucial for their application in various technologies.

Moreover, m-aryloxy phenols, which share structural similarities with this compound, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants in plastics, adhesives, and coatings. nih.gov The synthesis of poly(phenoxy-imine)-type polymers through oxidative coupling polymerization of substituted phenols demonstrates the potential of such compounds to form the backbone of advanced polymeric materials. The unique substitution pattern of this compound could lead to polymers with tailored thermal stability, and optoelectronic properties. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-ethoxy-4-(methoxymethyl)benzamide |

| 2-ethoxy-5-(methoxymethyl)benzamide |

| 2-(2,4,6-trichlorophenoxy)-ethyl chloride |

| N-(alkoxy)diphenyl ether carboxamide |

| Prochloraz |

| C-glycosides |

| m-aryloxy phenols |

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing 1-Ethoxy-4-(methoxymethyl)benzene, and what reaction conditions optimize yield?

- Methodology : Focus on Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, ethoxylation of 4-(methoxymethyl)phenol using ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents (e.g., DMF) . Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize temperature (80–100°C) and catalyst loading (e.g., 10 mol% KI) to suppress side reactions like over-alkylation .

Q. Which analytical techniques reliably characterize this compound’s purity and structure?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C1, methoxymethyl at C4) by analyzing splitting patterns and integration ratios. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%). FT-IR verifies functional groups (e.g., C-O-C stretches at 1100–1250 cm⁻¹). Cross-reference with computational data (e.g., PubChem’s predicted spectra) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures include rinsing eyes with water (15 min) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodology : The methoxymethyl group’s electron-donating nature enhances electrophilic aromatic substitution but may sterically hinder Pd-catalyzed couplings. Conduct DFT calculations (e.g., Gaussian09) to map electron density and steric maps. Experimentally, compare coupling efficiency with/without protecting groups (e.g., silylation of -OCH₃). Use bulky ligands (e.g., SPhos) to mitigate steric effects .

Q. How can computational modeling resolve discrepancies between predicted and experimental LogP/XLogP values?

- Methodology : Calculate LogP using software (e.g., ACD/Labs, MarvinSuite) and compare with experimental HPLC-derived values (reverse-phase C18, isocratic elution). Discrepancies arise from solvent polarity or intramolecular H-bonding (e.g., methoxymethyl conformation). Validate via molecular dynamics simulations (e.g., GROMACS) to assess solvation dynamics .

Q. What strategies reconcile contradictory NMR data for derivatives of this compound?

- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with synthesized analogs (e.g., 1-ethoxy-4-methylbenzene) to isolate substituent effects. Use deuterated solvents (e.g., CDCl₃) and control temperature to minimize exchange broadening. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation pathways dominate?

- Methodology : Conduct accelerated stability studies (pH 1–14, 40–60°C) with HPLC monitoring. Under acidic conditions, expect ether cleavage (e.g., ethoxy → phenol); under basic conditions, methoxymethyl hydrolysis may occur. Identify degradation products via LC-MS and propose mechanisms using isotopic labeling (e.g., ¹⁸O in H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.